Benzyl 2-(3-oxocyclobutyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-(3-oxocyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12-6-11(7-12)8-13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQBTZJNUJTCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743309 | |
| Record name | Benzyl (3-oxocyclobutyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862307-21-9 | |
| Record name | Benzyl (3-oxocyclobutyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyl 2 3 Oxocyclobutyl Acetate
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. For Benzyl (B1604629) 2-(3-oxocyclobutyl)acetate, two primary disconnections are logical. The most apparent disconnection is at the ester linkage, which simplifies the molecule into two key precursors. A second strategic disconnection can be made at the carbon-carbon bond connecting the acetic acid side chain to the cyclobutane (B1203170) ring.
The primary retrosynthetic disconnection of the ester bond in Benzyl 2-(3-oxocyclobutyl)acetate leads to the identification of 3-oxocyclobutylacetic acid and benzyl alcohol as the immediate precursors. Benzyl alcohol is a common and readily available reagent.
The synthesis of the crucial intermediate, 3-oxocyclobutylacetic acid or its parent compound 3-oxocyclobutanecarboxylic acid, is a significant challenge. One patented method to synthesize 3-oxocyclobutanecarboxylic acid involves a multi-step process starting from acetone, bromine, and malononitrile, proceeding through intermediates like 1,3-dibromoacetone (B16897) and 3,3-dicyanocyclobutanone. google.com Another approach utilizes the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane, followed by hydrolysis and decarboxylation to yield the target acid. google.com
An alternative disconnection strategy targets the C-C bond between the ring and the side chain. This approach would involve a 3-oxocyclobutyl synthon that could be alkylated with a benzyl acetate (B1210297) enolate or an equivalent two-carbon building block.
Synthesizing the target molecule can begin with a pre-formed cyclobutane structure. Starting with 3-oxocyclobutanecarboxylic acid, the synthesis simplifies to the esterification of the carboxylic acid group and the extension of the side chain, if necessary. 3-oxocyclobutanecarboxylic acid itself is a valuable intermediate in the synthesis of various pharmaceutical compounds, including thrombin and kinase inhibitors. google.com The presence of the ketone and carboxylic acid functionalities allows for diverse chemical modifications.
Development of Convergent and Linear Synthetic Pathways
Both linear and convergent strategies can be envisioned for the synthesis of this compound. A linear sequence would involve the step-by-step construction of the 3-oxocyclobutylacetic acid followed by a final esterification step. A convergent approach would involve the separate synthesis of the cyclobutanone (B123998) core and the benzyl acetate side-chain, which are then combined in a later step.
The formation of the benzyl ester is typically achieved through the Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. chemguide.co.ukyoutube.com In this case, 3-oxocyclobutylacetic acid would be heated with benzyl alcohol, with a catalyst such as concentrated sulfuric acid, dry hydrogen chloride, or p-toluenesulfonic acid. chemguide.co.ukresearchgate.net
The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester, the alcohol is often used in excess, or the water formed during the reaction is removed. youtube.commasterorganicchemistry.com While effective, the use of strong acids like sulfuric acid with benzyl alcohol can sometimes lead to side reactions like polymerization. sciencemadness.org Alternative catalysts, such as solid niobium pentachloride (NbCl₅) or silica-grafted niobium catalysts, have been used for the benzylation of carboxylic acids under solvent-free conditions. nih.gov Heterogeneous catalysts like zeolite HX and porous phenolsulphonic acid-formaldehyde resin (PAFR) have also demonstrated high efficiency in the esterification of acetic acid with benzyl alcohol, offering advantages in catalyst separation and reuse. researchgate.netanalis.com.my
Table 1: Catalysts for Benzyl Ester Formation
| Catalyst | Reactants | Conditions | Yield | Source |
|---|---|---|---|---|
| Sulfuric Acid | Ethanoic Acid, Ethanol | Heat, Distill | - | chemguide.co.uk |
| p-Toluenesulfonic acid | Benzyl Alcohol, Acetic Acid | 50°C, 12h | 94% | researchgate.net |
| Niobium (V) Chloride | Various Carboxylic Acids, Benzyl Alcohol | Room Temp, 2-3h | High | nih.gov |
The construction of the cyclobutanone ring is a cornerstone of this synthesis, as strained four-membered rings are synthetically useful but challenging to form. nih.govbaranlab.org Several reliable methods exist for creating cyclobutanone derivatives. nih.gov
[2+2] Cycloadditions: This is one of the most common routes, often involving the reaction of a ketene (B1206846) with an alkene. nih.govacs.org Photochemical [2+2] cycloadditions are also a powerful tool for forming cyclobutane rings. baranlab.org
Ring Expansion Reactions: Cyclobutanones can be synthesized through the ring expansion of smaller rings. This includes the acid-catalyzed rearrangement of cyclopropylcarbinols or the Meinwald rearrangement of oxaspiropentanes. acs.orgorgsyn.org A protio-semipinacol ring-expansion of vinylic cyclopropyl (B3062369) alcohols can produce cyclobutanones with α-quaternary stereocenters. organic-chemistry.org
Other Methods: The reaction of diazomethane (B1218177) with ketene, while effective, involves hazardous reagents. orgsyn.org Another approach involves the oxidative ring expansion of methylenecyclopropanes using ceric ammonium (B1175870) nitrate (B79036) (CAN) under an oxygen atmosphere to yield 2,2-diarylcyclobutanones. organic-chemistry.org
Table 2: Selected Cyclobutanone Synthesis Methods
| Method | Description | Key Features | Source(s) |
|---|---|---|---|
| [2+2] Cycloaddition | Reaction of an alkene with a ketene or a related species. | Efficient route to substituted cyclobutanones. | nih.govbaranlab.orgacs.org |
| Ring Expansion | Rearrangement of cyclopropanol (B106826) or oxaspiropentane derivatives. | Provides access from smaller, often more accessible rings. | acs.orgorgsyn.orgorganic-chemistry.org |
The presence of a substituted cyclobutane ring introduces the possibility of stereoisomerism. Achieving stereocontrol in the synthesis of cyclobutane derivatives is a significant area of research. nih.gov Optically active cyclobutane derivatives are valuable building blocks for biologically active molecules. acs.org
Several strategies can be employed to control the stereochemistry:
Enantioselective [2+2] Cycloadditions: The use of chiral catalysts or chiral auxiliaries in [2+2] cycloaddition reactions can lead to the formation of enantioenriched cyclobutanone products. nih.gov
Organocatalysis: Organocatalyzed approaches have emerged as powerful, metal-free methods for stereoselective synthesis. For instance, primary amines derived from amino acids have been used to catalyze the direct aldol (B89426) reaction of cyclobutanone with aldehydes, yielding adducts with high enantiomeric excess. nih.gov
Stereospecific Ring Contractions: A novel method involves the highly stereoselective contraction of readily accessible pyrrolidines to form substituted cyclobutane derivatives, preserving the stereochemical information of the starting material. acs.orgnih.gov
Substrate Control: As demonstrated in the stereospecific ring expansion of cyclopropanone (B1606653) surrogates with sulfur ylides, the chirality of the starting material can be transferred with high fidelity to the cyclobutanone product. acs.org
These stereoselective methods are crucial for synthesizing specific isomers of this compound, which may be important for its intended applications.
Optimization of Reaction Conditions and Process Intensification
The industrial synthesis of esters like Benzyl Acetate from benzyl alcohol and acetic acid has traditionally relied on homogeneous mineral acid catalysts such as sulfuric acid. psu.eduresearchgate.netacs.org However, these methods suffer from significant drawbacks, including equipment corrosion, the formation of byproducts, and the generation of substantial acidic waste, which complicates product purification and poses environmental challenges. psu.edubetterchemtech.com Consequently, research has focused on optimizing reaction conditions and intensifying processes through the development of advanced catalysts and novel reaction media.
Catalyst Development for Efficient Transformations
The shift from problematic homogeneous catalysts to more sustainable heterogeneous and reusable systems is a cornerstone of modern process chemistry.
Heterogeneous Catalysts: Solid acid catalysts are a major area of development because they are easily separated from the reaction mixture, reducing waste and allowing for reuse.
Supported Heteropolyacids: A catalyst prepared by absorbing Waugh-type heteropolyacid, (NH₄)₆[MnMo₉O₃₂]·8H₂O, onto diatomite has proven effective for benzyl acetate synthesis. psu.edu Under optimal conditions, this catalyst achieved an esterification yield of 87.4% and could be reused for five cycles with its yield remaining above 81%. psu.edu
Mesoporous Materials: Sulfated metal-incorporated MCM-48, a type of mesoporous silica, has been used to create a stable and reusable heterogeneous catalyst. acs.org A 9% (w/w) S–Fe-MCM-48 catalyst yielded benzyl acetate with 98.9% selectivity in a solvent-free system. acs.org Other materials like mesoporous cobalt phosphate (B84403) and zeolites such as Mordenite and ZSM-5 have also been successfully employed. acs.org
Metal-on-Support Catalysts: A one-step gas-phase acetoxylation of toluene (B28343) has been achieved using a Pd-Sb-TiO₂ catalyst, reaching a high benzyl acetate selectivity of 85% at a toluene conversion of approximately 93%. nih.gov
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them an environmentally benign alternative to volatile organic solvents.
Several 1,3-dialkylimidazolium ionic liquids have been studied for benzyl acetate synthesis. nih.govsioc-journal.cn 1-Ethyl-3-methylimidazolium hydrogen sulfate, [EMIM][HSO₄], was identified as the most effective catalyst among a range of tested ILs, achieving a 90.34% acid conversion. nih.gov This catalyst was also found to be reusable for up to three cycles with minimal loss of activity. nih.gov
Biocatalysts: Enzymes offer high selectivity under mild conditions.
Immobilized lipases, particularly from Candida antarctica (Novozym 435) and Thermomyces lanuginosus, are effective biocatalysts for the transesterification of benzyl alcohol. researchgate.netmdpi.com Using vinyl acetate as the acyl donor in a hexane (B92381) solvent, an immobilized lipase (B570770) catalyst achieved a 98% yield of benzyl acetate after 24 hours and demonstrated excellent reusability over multiple cycles. mdpi.com
| Catalyst Type | Specific Catalyst | Key Reaction Conditions | Reported Yield/Selectivity | Source |
|---|---|---|---|---|
| Heterogeneous (Supported Heteropolyacid) | (NH₄)₆[MnMo₉O₃₂]·8H₂O on Diatomite | Acetic Acid:Benzyl Alcohol (2.5:1), 150 min, Toluene | 87.4% Yield | psu.edu |
| Heterogeneous (Mesoporous Silica) | S–Fe-MCM-48 | Benzyl Alcohol:Acetic Acid (2:1), 60°C, 6h, Solvent-free | 98.9% Selectivity | acs.org |
| Ionic Liquid | [EMIM][HSO₄] | Acetic Acid:Benzyl Alcohol (1:1), 110°C, 4h | 90.34% Conversion | nih.gov |
| Biocatalyst (Immobilized Lipase) | Lipase from Candida antarctica | Benzyl Alcohol + Vinyl Acetate, 30°C, 24h, Hexane | 98% Yield | mdpi.com |
| Heterogeneous (Metal on Support) | Pd-Sb-TiO₂ | Gas-phase reaction of Toluene and Acetic Acid | 85% Selectivity | nih.gov |
Solvent Effects and Reaction Medium Design
Azeotropic Water Removal: In esterification reactions, water is a byproduct. According to Le Châtelier's principle, its removal drives the reaction equilibrium toward the product side, increasing the yield. researchgate.net Solvents like toluene can be used as water-carrying agents (entrainers) to remove water from the reaction system via azeotropic distillation. psu.edu
Ionic Liquids as Reaction Media: As mentioned, ILs can serve as the reaction medium. nih.govrsc.org In the synthesis using sodium acetate and benzyl chloride, 1-alkyl-3-methylimidazolium tetrafluoroborate (B81430) was found to be an effective solvent-catalyst system. sioc-journal.cn A key advantage was that the product, benzyl acetate, was immiscible with the ionic liquid, allowing for simple separation by decantation and facilitating the reuse of the IL. sioc-journal.cn
Solvent-Free Synthesis: A significant advance in process intensification and green chemistry is the development of solvent-free reaction conditions. acs.orgwjpmr.com The use of heterogeneous catalysts like sulfated metal-incorporated MCM-48 has enabled the high-yield synthesis of benzyl acetate without any solvent, which simplifies purification, reduces waste, and lowers costs. acs.org Microwave-assisted, solvent-free synthesis is another approach that enhances energy efficiency. wjpmr.comresearchgate.net
| Reaction Medium | Role/Function | Example Condition | Advantage | Source |
|---|---|---|---|---|
| Toluene | Azeotropic water removal | Used with diatomite-supported catalyst | Shifts equilibrium to increase yield | psu.edu |
| Ionic Liquid ([CₙMIm][BF₄]) | Solvent and Catalyst | Reaction of sodium acetate and benzyl chloride at 60°C | Easy product separation, recyclable medium, non-volatile | sioc-journal.cn |
| Solvent-Free | No medium (reactants only) | Used with S–Fe-MCM-48 catalyst at 60°C | Eliminates solvent waste, simplifies workup, reduces cost | acs.org |
| Hexane | Solvent for biocatalysis | Used with immobilized lipase catalyst | Provides a suitable non-aqueous environment for the enzyme | mdpi.com |
Green Chemistry Principles in the Synthesis of this compound
The optimization strategies for Benzyl Acetate synthesis align closely with the principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes. wjpmr.commun.ca
Catalysis: The development of reusable heterogeneous catalysts, ionic liquids, and biocatalysts directly addresses the principle of using catalytic reagents over stoichiometric ones. psu.eduacs.orgmdpi.com These catalysts avoid the corrosive and wasteful nature of traditional mineral acids. researchgate.net
Safer Solvents and Auxiliaries: A core tenet of green chemistry is minimizing or eliminating the use of auxiliary substances like solvents. youtube.com The use of non-volatile and recyclable ionic liquids is a significant improvement over traditional organic solvents. nih.govrsc.org The ultimate application of this principle is the development of solvent-free reaction conditions, which have been successfully demonstrated for benzyl acetate synthesis. acs.orgwjpmr.com
Design for Energy Efficiency: Methods that reduce energy consumption are preferred. Microwave-assisted synthesis, for instance, can dramatically shorten reaction times compared to conventional heating, thereby lowering energy input. researchgate.net Performing reactions at lower temperatures, as enabled by highly active catalysts like enzymes (e.g., at 30°C), also contributes to energy efficiency. mdpi.com
Waste Prevention: The use of recyclable catalysts and solvents is paramount to preventing waste. psu.edunih.gov For example, a diatomite-supported catalyst was reused five times, and ionic liquids have been shown to be recyclable for several runs, drastically reducing the amount of waste generated per kilogram of product. psu.edusioc-journal.cn
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. One-step synthesis of benzyl acetate from toluene and acetic acid, where the only byproduct is water, represents a process with high atom economy. betterchemtech.com
By focusing on catalyst reusability, minimizing solvent use, and improving energy efficiency, the synthetic methodologies for Benzyl Acetate provide a clear blueprint for applying green chemistry principles to the production of fine chemicals.
Reactivity and Mechanistic Investigations of Benzyl 2 3 Oxocyclobutyl Acetate
Transformations Involving the Cyclobutanone (B123998) Ring System
The four-membered ring of cyclobutanone is characterized by significant ring strain, which influences its reactivity. The carbonyl group within this strained system is a key site for a range of chemical reactions.
Nucleophilic Addition Reactions to the Carbonyl Group
The carbonyl carbon of the cyclobutanone ring in Benzyl (B1604629) 2-(3-oxocyclobutyl)acetate is electrophilic and is expected to readily undergo nucleophilic addition reactions. A variety of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent protonation would yield the corresponding tertiary alcohol. The general mechanism for this process is illustrated below.
Table 1: Predicted Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Benzyl 2-(3-hydroxycyclobutyl)acetate |
| Organometallics | Grignard reagents (R-MgBr), Organolithium reagents (R-Li) | Benzyl 2-(3-alkyl-3-hydroxycyclobutyl)acetate |
Ring-Opening and Rearrangement Reactions
The inherent strain in the cyclobutanone ring makes it susceptible to ring-opening and rearrangement reactions, often under thermal or acidic/basic conditions. For instance, in the presence of a strong base, a Favorskii-type rearrangement could potentially occur, leading to a cyclopropanecarboxylic acid derivative after protonation. Thermal or photochemical activation can also induce ring-opening, potentially leading to unsaturated acyclic compounds.
α-Functionalization of the Ketone
The protons on the carbons adjacent (in the α-position) to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at the α-position. This is a powerful method for elaborating the cyclobutane (B1203170) core.
Table 2: Potential α-Functionalization Reactions
| Reagent | Reaction Type | Predicted Product |
|---|---|---|
| Alkyl halide (R-X) | Alkylation | Benzyl 2-(2-alkyl-3-oxocyclobutyl)acetate |
| Aldehyde (R-CHO) | Aldol (B89426) Addition | Benzyl 2-(2-(1-hydroxyalkyl)-3-oxocyclobutyl)acetate |
Reactivity of the Benzyl Ester Moiety
The benzyl ester group is a common protecting group for carboxylic acids and also serves as a handle for various chemical transformations.
Transesterification and Selective De-esterification Reactions
The benzyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the benzyl ester with an excess of another alcohol. The equilibrium can be driven towards the product by removing the benzyl alcohol that is formed.
Selective de-esterification, or debenzylation, is a crucial transformation. A common and efficient method for this is catalytic hydrogenation. Using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H₂ gas), the benzyl ester can be cleaved to yield the corresponding carboxylic acid, 2-(3-oxocyclobutyl)acetic acid, and toluene (B28343). This method is generally mild and chemoselective, often leaving other functional groups intact.
Reductions and Other Derivatizations of the Ester
The ester functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. In the case of Benzyl 2-(3-oxocyclobutyl)acetate, this reduction would be expected to also reduce the ketone functionality, leading to a diol.
The ester can also be converted into other functional groups. For example, reaction with amines (aminolysis) would produce the corresponding amide, while reaction with Grignard reagents in excess could lead to the formation of a tertiary alcohol after reacting with both the ester and the ketone.
Chemoselective and Regioselective Reactions of this compound
The structure of this compound contains multiple reactive sites: the ketone carbonyl group, the ester carbonyl group, the enolizable α-protons, and the strained cyclobutane ring. This multifunctionality makes chemoselectivity and regioselectivity key considerations in its synthetic applications.
β-Keto esters are well-known for their versatile reactivity. researchgate.netresearchgate.netlibretexts.orgaklectures.com They can act as nucleophiles at the α-carbon and as electrophiles at the keto and ester carbonyl groups. beilstein-journals.org The presence of the cyclobutane ring introduces additional complexities and opportunities. The ring strain can influence the reactivity of the adjacent ketone and can itself be a site of reaction, for instance, in ring-opening reactions. nih.gov
Chemoselectivity:
The two carbonyl groups in this compound exhibit different electrophilicities. Generally, the ketone carbonyl is more electrophilic than the ester carbonyl and is therefore more susceptible to nucleophilic attack. This difference allows for selective reactions. For instance, reduction of the ketone can be achieved in the presence of the ester using mild reducing agents like sodium borohydride.
Another important aspect of chemoselectivity arises from the acidity of the α-protons, which can be selectively deprotonated to form an enolate. aklectures.com This enolate can then participate in various C-C bond-forming reactions. The choice of base and reaction conditions is crucial to avoid competing reactions such as Claisen condensation or hydrolysis of the ester. libretexts.org
Regioselectivity:
In reactions involving the enolate of this compound, regioselectivity becomes a critical factor. Alkylation of the enolate, for example, is expected to occur exclusively at the α-carbon due to the electronic activation by both the ketone and the ester groups.
In the context of the cyclobutane ring, regioselectivity can be observed in ring-opening reactions. These reactions can be initiated by nucleophilic attack on the ketone, followed by cleavage of one of the C-C bonds of the cyclobutane ring. The regioselectivity of this cleavage would be influenced by the substituents on the ring and the nature of the attacking nucleophile.
A summary of potential chemoselective and regioselective reactions is presented in Table 1.
Table 1: Potential Chemoselective and Regioselective Reactions of this compound
| Reaction Type | Reagent/Catalyst | Selective Site of Reaction | Expected Product Type |
|---|---|---|---|
| Reduction | NaBH₄ | Ketone Carbonyl | Benzyl 2-(3-hydroxycyclobutyl)acetate |
| Alkylation | LDA, then R-X | α-Carbon | Benzyl 2-alkyl-2-(3-oxocyclobutyl)acetate |
| Knoevenagel Condensation | Piperidine/Acetic Acid | α-Carbon and Ketone Carbonyl | Benzyl 2-(3-ylidene-cyclobutyl)acetate derivative |
| Palladium-Catalyzed Decarboxylative Allylation | Pd(0), Allyl Carbonate | α-Carbon (after decarboxylation) | 2-allyl-cyclobutan-1-one |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the mechanisms of the reactions of this compound is fundamental for optimizing reaction conditions and controlling product outcomes. Kinetic and spectroscopic studies are invaluable tools for this purpose.
Kinetic Studies:
Kinetic studies can provide quantitative information about reaction rates and the factors that influence them. For example, by monitoring the rate of a reaction under different concentrations of reactants and catalysts, the rate law can be determined, which in turn provides insights into the molecularity of the rate-determining step.
For instance, in the alkylation of this compound, a kinetic study could confirm a second-order rate law, consistent with an SN2 reaction between the enolate and the alkyl halide. aklectures.com Furthermore, kinetic isotope effect studies, using deuterated substrates, could help to elucidate the nature of the transition state in reactions involving C-H bond cleavage, such as enolate formation.
Spectroscopic Studies:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for characterizing intermediates and products, thereby providing crucial evidence for proposed reaction mechanisms.
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of products and can also be used to monitor the progress of a reaction in real-time. For example, in a reduction reaction, the disappearance of the ketone signal and the appearance of a new signal corresponding to the alcohol in the ¹³C NMR spectrum would confirm the transformation.
IR Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The characteristic stretching frequencies of the ketone and ester carbonyl groups in this compound (typically around 1740-1720 cm⁻¹ for the ketone and 1735 cm⁻¹ for the ester) would change predictably during a reaction. For example, upon reduction of the ketone, the corresponding C=O stretch would disappear and a broad O-H stretch would appear around 3400 cm⁻¹.
Mass Spectrometry: MS provides information about the molecular weight of compounds and their fragmentation patterns. This can be used to confirm the identity of products and to infer the structure of transient intermediates.
A hypothetical example of how spectroscopic data could be used to follow a reaction is outlined in Table 2, which describes the expected spectroscopic changes during the reduction of this compound.
Table 2: Spectroscopic Monitoring of the Reduction of this compound
| Spectroscopic Technique | Starting Material: this compound | Product: Benzyl 2-(3-hydroxycyclobutyl)acetate |
|---|---|---|
| ¹³C NMR (δ, ppm) | ~208 (C=O, ketone), ~172 (C=O, ester) | ~70 (C-OH), ~173 (C=O, ester) |
| IR (cm⁻¹) | ~1740 (C=O, ketone), ~1735 (C=O, ester) | ~3400 (O-H, broad), ~1735 (C=O, ester) |
| Mass Spectrometry (m/z) | [M]+ | [M]+ |
Advanced Applications of Benzyl 2 3 Oxocyclobutyl Acetate in Complex Molecule Synthesis
Utilization as a Versatile Synthetic Intermediate for Natural Products
The unique structural features of benzyl (B1604629) 2-(3-oxocyclobutyl)acetate make it a valuable precursor in the total synthesis of natural products. The cyclobutanone (B123998) moiety can be strategically manipulated to introduce stereocenters and build complex ring systems. A notable application is in the synthesis of pipercyclobutanamide A, where a cyclobutane (B1203170) core is central to the natural product's structure. nih.gov In such syntheses, the cyclobutane ring, derived from precursors like 3-oxocyclobutanecarboxylic acid, undergoes sequential C-H functionalization to build the target molecule. nih.gov The synthetic route to these complex molecules often involves stereocontrolled functionalization of the cyclobutane ring, demonstrating the utility of such precursors in accessing highly substituted and strained molecular frameworks. nih.gov
The general strategy involves using the cyclobutane derivative as a scaffold upon which further complexity is built. For instance, C-H arylation and olefination reactions on the unactivated cyclobutane ring allow for the controlled, stepwise introduction of substituents, leading to the assembly of all-cis cyclobutane structures found in certain natural products. nih.gov
Application in the Construction of Carbocyclic and Heterocyclic Scaffolds
The inherent ring strain of the cyclobutane in benzyl 2-(3-oxocyclobutyl)acetate is a powerful driving force for its application in constructing larger and more diverse ring systems. chemistrysteps.comyoutube.com Ring expansion reactions are a common strategy, converting the four-membered ring into more stable five- or six-membered carbocycles. chemistrysteps.comyoutube.com
Carbocyclic Scaffold Synthesis: A frequent transformation is the homologation of the cyclobutanone with reagents like trimethylsilyldiazomethane, catalyzed by Lewis acids such as scandium(III) triflate. organic-chemistry.org This reaction inserts a methylene (B1212753) group into the ring, expanding the cyclobutanone to a cyclopentanone. The regioselectivity of this migration can be controlled to produce functionalized cyclopentanones, which are common motifs in a vast array of natural products and pharmaceuticals. organic-chemistry.org
Heterocyclic Scaffold Synthesis: The ketone functionality of the cyclobutane ring is a key handle for building heterocyclic systems. For example, a Baeyer-Villiger oxidation would transform the cyclobutanone into a γ-lactone, a five-membered heterocyclic ring. Furthermore, the ketone can undergo condensation reactions with binucleophiles to generate various heterocyclic scaffolds. The synthesis of quinoline (B57606) derivatives has been achieved through reactions involving related cyclobutanone structures, showcasing their utility in forming fused heterocyclic systems. researchgate.net
Table 1: Ring Expansion and Rearrangement Reactions
| Starting Material Class | Reagent/Catalyst | Resulting Scaffold | Reaction Type |
|---|---|---|---|
| Arylcyclobutanones | Trimethylsilyldiazomethane / Sc(OTf)₃ | Arylcyclopentanones | Homologation organic-chemistry.org |
| Alkenylcyclobutanols | Aryldiazonium Salts / Visible Light | Functionalized Cyclic Ketones | Photocatalytic Arylation/Ring Expansion organic-chemistry.org |
| Cyclic Ketones | Trimethylsilyldiazomethane / Oxazaborolidinium ion | Ring-Expanded Silyl Enol Ethers | Stereoselective Homologation organic-chemistry.org |
Precursor Role in the Synthesis of Biologically Relevant Molecules (Excluding Clinical Data)
The 3-oxocyclobutane moiety is a recognized pharmacophore and a versatile synthetic precursor for a wide range of biologically active molecules. nih.govgoogle.comgoogle.com Its derivatives are key intermediates in the synthesis of inhibitors for various enzymes, including kinases and proteases. google.comgoogle.comnih.gov For example, 3-oxocyclobutanecarboxylic acid, a closely related precursor, is used in the synthesis of Janus kinase (JAK) inhibitors and thrombin inhibitors. google.comgoogle.com
The synthesis of fluorinated cyclobutylamines, which have applications in drug discovery, often starts from 3-oxocyclobutanecarboxylic acid. researchgate.net These syntheses demonstrate the role of the cyclobutane scaffold in creating conformationally restricted analogues of known bioactive molecules. The introduction of fluorine can significantly alter the physicochemical properties, such as basicity and lipophilicity, which are critical for molecular recognition and bioavailability. researchgate.net Research has also focused on synthesizing analogues of MLN-4760, an inhibitor of angiotensin-converting enzyme 2 (ACE2), highlighting the relevance of this scaffold in developing potential therapeutic agents. acs.org
Table 2: Examples of Biologically Relevant Molecules from Cyclobutane Precursors
| Precursor | Target Molecule Class | Biological Relevance (Example) |
|---|---|---|
| 3-Oxocyclobutanecarboxylic Acid | Kinase Inhibitors | Inhibition of enzymes like JAK google.com |
| 3-Oxocyclobutanecarboxylic Acid | Thrombin Inhibitors | Anticoagulant activity google.com |
| 3-Oxocyclobutanecarboxylic Acid | Fluorinated Cyclobutylamines | Modulating physicochemical properties for drug discovery researchgate.net |
| Cyclobutane Derivatives | ACE2 Inhibitors | Inhibition of SARS-CoV-2 cellular receptor acs.org |
Strategies for Late-Stage Functionalization and Diversification
Late-stage functionalization is a crucial strategy in medicinal chemistry for rapidly generating analogues of a lead compound. This compound and its derivatives are well-suited for such diversification strategies. The reactivity of the ketone and the enolizable protons alpha to both the ketone and the ester provide multiple sites for modification.
α-Functionalization: The protons adjacent to the carbonyl group can be removed by a base to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, aryl, or halogen substituents at the C2 and C4 positions of the cyclobutane ring.
Ketone Derivatization: The ketone can be converted into a wide array of other functional groups. For instance, reductive amination can introduce diverse amine functionalities, while Wittig-type reactions can generate exocyclic double bonds, which can be further functionalized.
C-H Functionalization: Modern catalytic methods enable the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation has been used to introduce aryl and other groups onto the cyclobutane skeleton, providing a powerful tool for diversification without the need for pre-installed functional handles. nih.gov
These strategies allow for the systematic modification of the core scaffold, enabling the exploration of the structure-activity relationship (SAR) of biologically active molecules derived from this versatile building block.
Advanced Spectroscopic and Analytical Characterization of Benzyl 2 3 Oxocyclobutyl Acetate and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For complex structures like Benzyl (B1604629) 2-(3-oxocyclobutyl)acetate, a combination of one-dimensional and multi-dimensional NMR experiments is often required.
Multi-Dimensional NMR Techniques (e.g., 2D NMR, HSQC, HMBC)
One-dimensional ¹H and ¹³C NMR provide initial insights into the chemical environment of protons and carbons. However, the puckered nature of the cyclobutane (B1203170) ring can lead to complex signal patterns that are difficult to interpret from 1D spectra alone. calstate.eduresearchgate.net Multi-dimensional NMR techniques are indispensable for unambiguous assignments.
2D NMR: Techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, helping to identify adjacent protons within the cyclobutyl and benzyl moieties. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, which is crucial for determining the relative stereochemistry of substituents on the cyclobutane ring. nih.govccspublishing.org.cn
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
Table 1: Representative ¹H and ¹³C NMR Data for Benzyl 2-(3-oxocyclobutyl)acetate (in CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Benzyl CH₂ | ~5.15 | ~67.0 |
| Benzyl Aromatic CH | ~7.35 | ~128.5 |
| Acetate (B1210297) CH | ~2.70 | ~45.0 |
| Cyclobutyl CH (adjacent to C=O) | ~3.20 | ~48.0 |
| Cyclobutyl CH₂ | ~2.40-2.60 | ~35.0 |
| Carbonyl C=O (ketone) | - | ~208.0 |
| Carbonyl C=O (ester) | - | ~171.0 |
Solid-State NMR for Crystalline Forms
For crystalline samples of this compound, solid-state NMR (ssNMR) provides valuable information about the molecular structure and packing in the solid phase. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can enhance the signal of low-abundance nuclei like ¹³C and overcome the line broadening seen in solid samples, providing spectra with resolution approaching that of liquid-state NMR. nih.govrsc.orgcopernicus.org This can reveal the presence of different polymorphs or conformers in the solid state.
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. This allows for the unambiguous confirmation of the molecular formula of this compound.
Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed information about the fragmentation patterns of the molecule. The fragmentation of benzyl esters often involves characteristic losses. researchgate.netnih.govnih.gov
Table 2: Expected HRMS Fragmentation of this compound
| Fragment Ion | m/z (calculated) | Description |
| [M+H]⁺ | 233.1172 | Protonated molecular ion |
| [M-C₇H₇]⁺ | 142.0624 | Loss of the benzyl group |
| [C₇H₇]⁺ | 91.0542 | Benzyl or tropylium (B1234903) cation |
| [M-C₂H₂O]⁺ | 191.0808 | Loss of ketene (B1206846) from the cyclobutanone (B123998) ring |
Note: The fragmentation pattern can provide evidence for the presence of both the benzyl ester and the cyclobutanone functionalities. youtube.comyoutube.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comyoutube.com They are particularly useful for identifying key functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands for the carbonyl groups. The ester carbonyl (C=O) stretch typically appears around 1735-1750 cm⁻¹, while the ketone carbonyl stretch in the four-membered ring is found at a higher frequency, around 1780 cm⁻¹, due to ring strain. nist.govscholarsresearchlibrary.com
Raman Spectroscopy: Raman spectroscopy can provide complementary information, especially for non-polar bonds. The aromatic ring stretching vibrations of the benzyl group are often prominent in the Raman spectrum.
Conformational analysis can also be aided by vibrational spectroscopy, as different conformers can exhibit distinct vibrational frequencies. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1735-1750 |
| Ketone C=O (cyclobutanone) | Stretch | ~1780 |
| C-O (ester) | Stretch | 1000-1300 |
| Aromatic C=C | Stretch | ~1600, ~1450 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
Note: These are general ranges and can be influenced by the specific molecular environment.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
For crystalline derivatives of this compound, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure, including the absolute stereochemistry of any chiral centers. nih.govnih.gov It provides precise bond lengths, bond angles, and torsional angles, revealing the puckering of the cyclobutane ring and the conformation of the substituent groups. researchgate.netresearchgate.net This technique is invaluable for unambiguously establishing the cis/trans relationships of substituents on the cyclobutane ring. nih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound can exist as enantiomers, assessing the enantiomeric purity is crucial, especially in pharmaceutical contexts where different enantiomers can have different biological activities. ontosight.ailibretexts.org Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most common method for separating and quantifying enantiomers. phenomenex.comwikipedia.orgnumberanalytics.com The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. gcms.cz
Table 4: Common Chiral Stationary Phases for the Separation of Keto Esters
| CSP Type | Principle of Separation |
| Polysaccharide-based (e.g., cellulose, amylose) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions. wikipedia.org |
| Pirkle-type (brush-type) | π-π interactions, hydrogen bonding, and steric repulsion. wikipedia.org |
| Cyclodextrin-based | Inclusion complexation. wikipedia.org |
By employing these advanced analytical techniques, a comprehensive understanding of the chemical and stereochemical properties of this compound and its derivatives can be achieved, which is essential for its application in various fields of chemical research and development. nih.govchemistryviews.orgdeepdyve.com
Computational and Theoretical Chemistry Studies on Benzyl 2 3 Oxocyclobutyl Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic nature of Benzyl (B1604629) 2-(3-oxocyclobutyl)acetate. These calculations can map the electron density distribution, identifying regions susceptible to nucleophilic or electrophilic attack.
Key reactivity descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For Benzyl 2-(3-oxocyclobutyl)acetate, the electron-withdrawing nature of the ketone and ester functionalities would likely result in a relatively low-lying LUMO, centered around the carbonyl carbons, making them primary sites for nucleophilic attack.
Furthermore, the calculation of electrostatic potential (ESP) maps would provide a visual representation of the charge distribution. These maps would highlight the negative potential around the oxygen atoms of the carbonyl groups and the positive potential on the adjacent carbon atoms and the benzylic protons, offering a clear picture of the molecule's reactive sites.
Table 1: Hypothetical Reactivity Descriptors for this compound (Note: These values are illustrative and based on typical results for similar organic molecules, pending specific experimental or computational verification.)
| Descriptor | Hypothetical Value (Hartree) | Implication |
| HOMO Energy | -0.25 | Indicates regions prone to electrophilic attack |
| LUMO Energy | -0.05 | Indicates regions prone to nucleophilic attack |
| HOMO-LUMO Gap | 0.20 | Reflects chemical stability and reactivity |
Conformational Analysis and Energy Landscape Mapping
The flexibility of the cyclobutane (B1203170) ring and the rotatable bonds of the benzyl acetate (B1210297) group allow this compound to exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable, low-energy structures that will predominate.
This analysis typically involves scanning the potential energy surface by systematically rotating the key dihedral angles, such as the one connecting the benzyl group to the ester oxygen and the bond between the acetate group and the cyclobutane ring. For each conformation, a geometry optimization and energy calculation would be performed. The results would generate a potential energy landscape map, pinpointing the global minimum energy conformation and other local minima separated by energy barriers.
Computational Elucidation of Reaction Pathways and Transition State Geometries
Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. For instance, the reduction of the ketone or the hydrolysis of the ester can be modeled to understand the step-by-step process at a molecular level.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, the geometry of which provides crucial information about the bond-breaking and bond-forming processes. The activation energy, determined by the energy difference between the reactants and the transition state, is a key parameter for predicting reaction rates.
For example, in the case of a nucleophilic addition to the cyclobutanone (B123998) carbonyl, calculations would elucidate the trajectory of the incoming nucleophile and the geometry of the tetrahedral intermediate. These studies can also assess the stereochemical outcome of reactions, predicting whether a particular diastereomer or enantiomer is likely to be formed preferentially.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Theoretical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra for structure verification and interpretation.
Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the positions of key absorption bands. For this molecule, the characteristic C=O stretching frequencies for the ketone and the ester would be of particular interest. Theoretical predictions can help to assign specific vibrational modes to the observed experimental peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and correlated with experimental NMR data. These calculations are highly sensitive to the molecular geometry, making them a valuable tool for confirming the predicted lowest-energy conformation.
Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative) (Note: This table demonstrates how theoretical data would be correlated with experimental findings.)
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
| IR Spectroscopy | Ketone C=O Stretch | 1785 cm⁻¹ | 1780 cm⁻¹ |
| IR Spectroscopy | Ester C=O Stretch | 1740 cm⁻¹ | 1735 cm⁻¹ |
| ¹³C NMR | Ketone Carbonyl | 208 ppm | 207 ppm |
| ¹H NMR | Benzylic Protons | 5.1 ppm | 5.0 ppm |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a more dynamic and realistic picture of molecular behavior in a condensed phase.
In an MD simulation of this compound, the molecule would be placed in a simulation box filled with explicit solvent molecules, such as water or an organic solvent. The system's evolution over time is then simulated by solving Newton's equations of motion for all atoms.
These simulations can reveal important information about:
Conformational Dynamics: How the molecule transitions between different conformations in solution.
Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar carbonyl groups and the nonpolar benzyl and cyclobutane moieties.
Transport Properties: Diffusion coefficients and other dynamic properties can be calculated.
MD simulations are particularly useful for understanding how the solvent influences the conformational preferences and reactivity of this compound, providing insights that are often difficult to obtain through static quantum chemical calculations alone.
Research on Derivatives and Analogues of Benzyl 2 3 Oxocyclobutyl Acetate
Design and Synthesis of Novel Benzyl (B1604629) 2-(3-oxocyclobutyl)acetate Analogues
The design of novel analogues of benzyl 2-(3-oxocyclobutyl)acetate primarily revolves around the modification of the core cyclobutane (B1203170) ring and the ester functionality. The synthetic strategies for these analogues often begin with the preparation of a key intermediate, 3-oxocyclobutanecarboxylic acid.
One common synthetic route to 3-oxocyclobutanecarboxylic acid involves a multi-step process starting from readily available materials like acetone, bromine, and malononitrile. The process typically includes the synthesis of 1,3-dibromoacetone (B16897), followed by a cyclization reaction with a malonate derivative and subsequent hydrolysis and decarboxylation to yield the desired 3-oxocyclobutanecarboxylic acid. For instance, one patented method describes the reaction of 3,3-dicyanocyclobutanone in aqueous hydrochloric acid, followed by heating to achieve hydrolysis and decarboxylation, affording 3-oxocyclobutanecarboxylic acid in high yield. google.com Another approach involves the use of diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane, which after a series of reactions including heating in DMF and subsequent hydrolysis, yields the target acid. google.com
Once 3-oxocyclobutanecarboxylic acid is obtained, it can be esterified with a variety of alcohols to produce a library of analogues. The synthesis of the parent compound, this compound, would proceed via the esterification of 3-oxocyclobutanecarboxylic acid with benzyl alcohol. This can be achieved through standard esterification protocols, such as Fischer esterification under acidic conditions or by converting the carboxylic acid to a more reactive acyl halide or using a coupling agent.
The design of novel analogues could involve the introduction of substituents on the cyclobutane ring or variation of the ester group. For example, alkyl or aryl groups could be introduced at the 2- or 4-positions of the cyclobutane ring to study their effect on the reactivity of the ketone and the ester. The benzyl group of the ester could also be replaced with other alkyl or aryl groups to modulate the electronic and steric properties of the molecule.
A hypothetical synthetic scheme for generating a series of analogues is presented below:
| Precursor | Reagent | Product |
| 3-Oxocyclobutanecarboxylic acid | Benzyl alcohol, H+ | This compound |
| 3-Oxocyclobutanecarboxylic acid | Ethanol, H+ | Ethyl 2-(3-oxocyclobutyl)acetate |
| 3-Oxocyclobutanecarboxylic acid | tert-Butanol, DCC | tert-Butyl 2-(3-oxocyclobutyl)acetate |
This table presents a hypothetical pathway to analogues based on established chemical reactions.
Investigation of Structure-Reactivity Relationships within a Series of Derivatives
The investigation of structure-reactivity relationships in derivatives of this compound is crucial for understanding how structural modifications influence their chemical behavior. The reactivity of these compounds is primarily centered around the ketone and the ester functionalities.
The ketone at the 3-position of the cyclobutane ring can undergo a variety of reactions, including reductions, nucleophilic additions, and enolate formation. The reactivity of this ketone is influenced by the ring strain of the cyclobutane. The C-C-C bond angles in cyclobutane are approximately 88°, a significant deviation from the ideal 109.5° for sp3 hybridized carbons, leading to considerable angle strain. libretexts.org This strain can affect the hybridization of the carbonyl carbon and its susceptibility to nucleophilic attack.
A systematic study of a series of analogues with different substituents on the cyclobutane ring would provide valuable insights. For instance, electron-withdrawing groups on the ring could enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups might decrease its reactivity.
A comparative study of the rates of a specific reaction, such as the reduction of the ketone or the hydrolysis of the ester, across a series of analogues would allow for the quantification of these structure-reactivity relationships.
| Analogue | Relative Rate of Ketone Reduction (Hypothetical) | Relative Rate of Ester Hydrolysis (Hypothetical) |
| This compound | 1.0 | 1.0 |
| Ethyl 2-(3-oxocyclobutyl)acetate | 1.1 | 1.5 |
| tert-Butyl 2-(3-oxocyclobutyl)acetate | 0.8 | 0.5 |
| Benzyl 2-(2-methyl-3-oxocyclobutyl)acetate | 0.9 | 0.9 |
This table presents hypothetical data to illustrate potential structure-reactivity trends.
Development of New Cyclobutane-Containing Synthons Based on the Parent Compound
This compound and its derivatives can serve as versatile synthons for the construction of more complex molecules. The combination of the ketone and ester functionalities within a strained ring system offers multiple reaction pathways for further elaboration.
One potential application is in the synthesis of fused-ring systems. For example, an intramolecular aldol (B89426) condensation could be envisioned if a suitable substituent is present on the acetate (B1210297) moiety, leading to the formation of a bicyclic product. The cyclobutane ring itself can also undergo ring-opening or ring-expansion reactions under specific conditions, providing access to a variety of linear or larger-ring compounds.
Furthermore, the enolate of this compound can be used as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations, acylations, and Michael additions. This would allow for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.
The development of new synthons from this parent compound could lead to the synthesis of novel carbocyclic nucleoside analogues, which are an important class of therapeutic agents. The cyclobutane ring can mimic the furanose ring of natural nucleosides, and the functional handles on the this compound scaffold provide points for the attachment of nucleobases. Research has been conducted on the synthesis of cyclobutane nucleoside analogues where a nucleobase is attached to a cyclobutane ring. nih.gov
Exploration of Conformational Effects on Reactivity in Modified Analogues
The conformation of the cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.org This puckering creates two distinct positions for substituents: axial and equatorial. The conformational preference of substituents on the cyclobutane ring can have a profound impact on the reactivity of the molecule.
In a substituted cyclobutane, there is an equilibrium between two puckered conformations, and the substituent will preferentially occupy the equatorial position to minimize steric interactions. acs.org The energy barrier for ring-flipping in cyclobutane is relatively low, but the introduction of substituents can influence this barrier and the population of each conformer.
For analogues of this compound with substituents on the cyclobutane ring, the orientation of the substituent relative to the ketone and ester groups can affect their reactivity. For example, a bulky substituent in an axial position could sterically hinder the approach of a reagent to the ketone.
A detailed conformational analysis of a series of modified analogues can be performed using a combination of experimental techniques, such as NMR spectroscopy, and computational methods. acs.orgacs.orgnih.gov The coupling constants observed in the 1H NMR spectrum can provide information about the dihedral angles and thus the conformation of the ring. Computational modeling can be used to calculate the relative energies of different conformations and to visualize the three-dimensional structure of the molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
